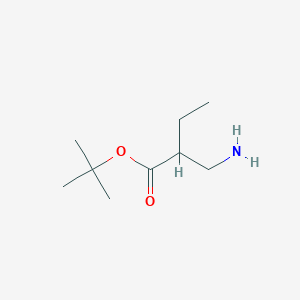![molecular formula C26H22N4O3 B2919009 3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-88-4](/img/structure/B2919009.png)
3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazoloquinolines, which have been extensively studied for their diverse biological activities.
Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Agents
Quinoline derivatives have been extensively studied for their anticancer properties. They can interact with DNA and cellular proteins, leading to cytotoxic effects against cancer cells . The specific compound may be investigated for its potential to act as a chemotherapeutic agent, particularly targeting certain types of cancer where quinoline structures have shown efficacy.
Pharmacology: Anti-Inflammatory and Analgesic Effects
In pharmacology, quinoline compounds exhibit significant anti-inflammatory and analgesic activities . Research could explore the effectiveness of this compound in reducing inflammation and pain, potentially leading to the development of new non-steroidal anti-inflammatory drugs (NSAIDs).
Industrial Applications: Organic Synthesis
Quinolines serve as key scaffolds in organic synthesis, used in the construction of complex organic molecules for industrial applications . The compound could be utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Environmental Science: Sensing and Detection
Due to their fluorescent properties, quinoline derivatives are used in environmental science for sensing and detection of heavy metals and other pollutants . This compound could be part of novel sensors that provide high sensitivity and selectivity for environmental monitoring.
Analytical Chemistry: Chromatographic Analysis
In analytical chemistry, quinoline derivatives can be used as stationary phases in chromatography or as fluorescent markers in various analytical techniques . The compound’s unique structure may offer advantages in the separation and analysis of complex mixtures.
Drug Discovery: Lead Compound Development
The structural complexity and biological activity of quinoline derivatives make them excellent lead compounds in drug discovery . Research into “3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” could focus on its potential as a precursor for the development of new therapeutic drugs.
Biochemistry: Enzyme Inhibition
Quinoline derivatives are known to inhibit various enzymes, which is crucial in the study of biochemical pathways and the treatment of diseases . This compound could be researched for its enzyme inhibition properties, contributing to the understanding of its therapeutic potential.
Material Science: Organic Electronic Materials
The electronic properties of quinoline derivatives are valuable in the field of material science, particularly in the development of organic electronic materials . The compound could be investigated for its utility in organic light-emitting diodes (OLEDs) or as part of organic photovoltaic cells.
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-3-17-8-13-24-22(14-17)26-23(16-27-24)25(18-9-11-21(12-10-18)33-4-2)28-29(26)19-6-5-7-20(15-19)30(31)32/h5-16H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJALYJDJOBYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfinyl]-1-ethanol](/img/structure/B2918931.png)

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2918934.png)





![3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine](/img/structure/B2918943.png)
![N-(4-methoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2918945.png)
